4,5-Dianilinophthalimide
Overview
Description
4,5-Dianilinophthalimide is a chemical compound known for its significant role as a protein-tyrosine kinase inhibitor. It has shown selectivity for the epidermal growth factor receptor signal transduction pathway and exhibits potent antitumor activity in vivo . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hyperproliferative diseases.
Mechanism of Action
Target of Action
4,5-Dianilinophthalimide (DAPH-1) primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein-tyrosine kinase growth factor receptor that plays a crucial role in cell proliferation and survival . DAPH-1 also targets the p185c-erbB2 , another protein-tyrosine kinase that is often overexpressed in certain types of cancer .
Mode of Action
DAPH-1 inhibits the EGFR protein-tyrosine kinase with high selectivity . It selectively inhibits both ligand-induced EGFR and p185c-erbB2 autophosphorylation . Autophosphorylation is a process that activates these receptors, leading to a cascade of downstream signaling events that promote cell proliferation and survival. By inhibiting this process, DAPH-1 disrupts the signal transduction pathway, thereby inhibiting the proliferation of cells that overexpress these receptors .
Biochemical Pathways
The primary biochemical pathway affected by DAPH-1 is the EGFR signal transduction pathway . This pathway is crucial for cell proliferation and survival. When DAPH-1 inhibits EGFR and p185c-erbB2, it disrupts this pathway, leading to a decrease in cell proliferation . Additionally, DAPH-1 also inhibits the induction of c-fos mRNA , a gene that plays a key role in cell proliferation and differentiation .
Pharmacokinetics
It is known that daph-1 exhibits potent in vivo antitumor activity , suggesting that it has favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively.
Result of Action
The primary result of DAPH-1’s action is the inhibition of cell proliferation in cells that overexpress EGFR and p185c-erbB2 . This leads to its potent in vivo antitumor activity . It has been demonstrated to be effective against xenografts of the A431 and SK-OV-3 tumors, which overexpress EGFR and p185c-erbB2, respectively .
Action Environment
It is known that daph-1 exhibits high efficacy and a good therapeutic window , suggesting that it is relatively stable and effective under physiological conditions
Biochemical Analysis
Biochemical Properties
4,5-Dianilinophthalimide has been identified as a protein-tyrosine kinase inhibitor with high selectivity . It selectively inhibits both ligand-induced Epidermal Growth Factor Receptor (EGF-R) and pl85c-erbB2 autophosphorylation and c-fos mRNA induction .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the EGF-R protein-tyrosine kinase . By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EGF-R protein-tyrosine kinase, leading to inhibition of the enzyme . This results in decreased autophosphorylation and c-fos mRNA induction, altering gene expression within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dianilinophthalimide typically involves the reaction of phthalic anhydride with aniline under specific conditions. The process generally includes heating the reactants in the presence of a suitable solvent, such as acetic acid, to facilitate the formation of the phthalimide ring. The reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dianilinophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,5-Dianilinophthalimide has a wide range of scientific research applications:
Comparison with Similar Compounds
Staurosporine: Another protein kinase inhibitor with a broader range of targets but less selectivity for epidermal growth factor receptor.
Imatinib: A tyrosine kinase inhibitor used in cancer therapy, particularly for chronic myeloid leukemia, with different target specificity.
Gefitinib: A selective epidermal growth factor receptor inhibitor used in non-small cell lung cancer.
Uniqueness: 4,5-Dianilinophthalimide is unique in its high selectivity for the epidermal growth factor receptor and its potent antitumor activity with minimal toxicity. Its ability to reverse amyloidogenesis also sets it apart from other kinase inhibitors .
Properties
IUPAC Name |
5,6-dianilinoisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALVYBICLMAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040393 | |
Record name | 4,5-Dianilinophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-58-8 | |
Record name | 4,5-Dianilinophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dianilinophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dianilinophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIANILINOPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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